Propylidene ropinirole

Description

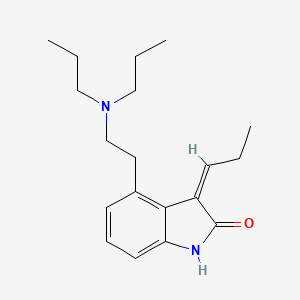

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c1-4-8-16-18-15(9-7-10-17(18)20-19(16)22)11-14-21(12-5-2)13-6-3/h7-10H,4-6,11-14H2,1-3H3,(H,20,22)/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZIGOZEMIOOFP-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)CCC1=C\2C(=CC=C1)NC(=O)/C2=C\CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784110-47-0 | |

| Record name | (3Z)-4-(2-(Dipropylamino)ethyl)-3-propylidene-1,3-dihydro-2H-indol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0784110470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-4-(2-(DIPROPYLAMINO)ETHYL)-3-PROPYLIDENE-1,3-DIHYDRO-2H-INDOL-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24TPM20FF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Propylidene Ropinirole (B1195838) Synthesis and its Analogues

The formation of Propylidene ropinirole is not typically a direct synthetic goal but rather a consequence of the reaction conditions used to produce Ropinirole. Therefore, understanding its synthesis requires an examination of the synthetic routes for Ropinirole itself.

Several strategies have been developed to build this core. A common commercial route begins with 2-methyl-3-nitrophenyl acetic acid. acs.org This starting material undergoes a series of transformations to introduce the necessary functional groups. One key process involves the reaction of 2-methyl-3-nitrophenylethyl-N,N-di-n-propylamine with reagents like diethyl oxalate, followed by cleavage with hydroperoxide anion and subsequent reductive cyclization to form the indolinone ring. acs.org

A significant intermediate in this process is 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one. acs.org An efficient, one-pot method has been developed for its synthesis, involving a novel nitro reduction, ring-closing, and debenzylation sequence. acs.org Once the indolinone core is established, functionalization, specifically the introduction of the 4-[2-(dipropylamino)ethyl] side chain, is completed to yield the Ropinirole structure. acs.orgpharmacompass.com

Alternative approaches, such as those based on Plieninger's indole (B1671886) synthesis, have also been explored to create more efficient routes to the 4-substituted indole backbone. soton.ac.uk

The propylidene group at the C3 position of the indolinone ring is the defining feature of this compound. This moiety is typically introduced unintentionally during the synthesis of Ropinirole, arising from side reactions. It is specifically identified as a process-related impurity that can form during alkylation or oxidation steps, particularly when reactions are incomplete or side-chain rearrangements occur.

The chemical structure, (3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one, indicates a double bond at the C3 position. nih.govsynzeal.com This suggests its formation likely occurs via a condensation reaction. The C3 position of the indolin-2-one ring is a methylene (B1212753) group (CH₂) flanked by a carbonyl group and an aromatic ring, making its protons acidic and susceptible to abstraction. A plausible mechanism is an aldol-type condensation between the Ropinirole precursor (or Ropinirole itself) and a three-carbon aldehyde, such as propanal, which may be present as an impurity in reagents or solvents. This condensation, followed by dehydration, would result in the formation of the C=C double bond of the propylidene group.

This transformation introduces geometric isomerism, leading to the potential for (E) and (Z) isomers of this compound, which complicates the impurity profile of the final drug substance.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is dictated by its constituent functional groups: the indolinone ring, the exocyclic propylidene double bond, and the tertiary amine side chain.

Isomerism : The double bond of the propylidene moiety gives rise to E/Z geometric isomers, which can exhibit different physical properties and chromatographic behaviors. This necessitates the use of specialized analytical methods for their separation and quantification.

Salt Formation : Like its parent compound, the tertiary amine in the side chain of this compound is basic and can be protonated to form salts. The hydrochloride salt is commonly prepared to enhance the compound's stability and aqueous solubility, which is beneficial for its use as an analytical reference standard.

Indolinone Reactivity : The indolinone core is a versatile scaffold. researchgate.net The amide within the ring can undergo hydrolysis under strong acidic or basic conditions. The carbonyl group at C2 and the exocyclic double bond at C3 are potential sites for nucleophilic and electrophilic addition reactions, respectively.

Derivatization : While specific derivatization studies on this compound are not widely reported, research into novel Ropinirole analogues provides insight into potential chemical modifications. rsc.org These studies often involve creating functionalized congeners to probe receptor binding requirements, a strategy that could theoretically be applied to this compound. rsc.org

Characterization of Synthetic Intermediates and Reaction Byproducts

This compound is formally recognized as "Ropinirole Impurity C" in the European Pharmacopoeia (EP). nih.govsynzeal.com Its characterization is crucial for the quality control of Ropinirole drug products. The isolation and structural elucidation of such impurities are performed using a combination of chromatographic and spectroscopic techniques.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for detecting, separating, and quantifying this compound and other related impurities in the drug substance. researchgate.net The distinct chromatographic behavior of this compound, with a relative retention time different from the parent drug, allows for its effective monitoring.

Once isolated, the definitive structure is confirmed using spectral data:

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the arrangement of atoms and confirms the presence and geometry of the propylidene group.

Infrared (IR) spectroscopy helps to identify the key functional groups present in the molecule. researchgate.net

Besides this compound, other potential impurities in Ropinirole hydrochloride have been identified and characterized, highlighting the complexity of the synthesis and degradation pathways. researchgate.net

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one | nih.gov |

| Molecular Formula | C19H28N2O | nih.govpharmaffiliates.com |

| Molecular Weight | 300.45 g/mol | pharmaffiliates.com |

| CAS Number | 784110-47-0 (Z-isomer) | nih.govsynzeal.com |

| Alternate CAS | 249622-62-6 (isomer unspecified), 221264-43-3 (HCl E/Z Mixture) | pharmaffiliates.com |

| Common Synonyms | Ropinirole EP Impurity C, (Z)-4-[2-(Dipropylamino)ethyl]-3-propylideneindolin-2-one | synzeal.com |

| Impurity Name/Designation | Chemical Name | Molecular Formula | Notes |

|---|---|---|---|

| This compound (Impurity C [EP]) | (3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one | C19H28N2O | Process-related impurity formed via condensation. synzeal.com |

| Impurity A | 4-[2-(propylamino) ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride | C13H18N2O·HCl | Characterized by IR, NMR, and MS. researchgate.net |

| Impurity B | 5-[2-(dipropylamino) ethyl]-1,4-dihydro-3H-benzoxazin-3-one hydrochloride | C16H24N2O2·HCl | Characterized by IR, NMR, and MS. researchgate.net |

| 3-Oxo Ropinirole (also called Impurity C) | 4-[2-(dipropylamino) ethyl]-1H-indol-2,3-dione hydrochloride | C16H22N2O2·HCl | Also known as isatin (B1672199) analogue; potential for confusion with this compound Impurity C. researchgate.netcymitquimica.com |

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including impurities like Propylidene ropinirole (B1195838). By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

Table 1: Representative ¹H and ¹³C NMR Data for Ropinirole and Related Compounds This table provides reference data from the parent compound to infer the spectral characteristics of Propylidene ropinirole.

| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm & Multiplicity | Reference |

| Ropinirole HCl | ¹H NMR | CDCl₃ | 9.05 (s, 1H), 7.16 (t, 1H), 6.86 (d, 1H), 6.80 (d, 1H), 3.49 (s, 2H), 2.89-2.79 (m, 4H), 2.74-2.56 (m, 4H), 1.67-1.52 (m, 4H), 0.94 (t, 6H) | google.com |

| Ropinirole | ¹³C NMR | CDCl₃ | 177.41, 142.63, 128.24, 124.11, 122.65, 108.04, 55.48, 53.72, 35.08, 29.79, 29.71, 19.27, 11.77, 11.60 | google.com |

| 4-(2-hydroxyethyl)indolin-2-one | ¹H NMR | MeOH-d₄ | 7.15 (t, 1H), 6.89 (d, 1H), 6.75 (d, 1H), 3.78 (t, 2H), 3.50 (s, 2H), 2.78 (t, 2H) | google.com |

| 4-(2-hydroxyethyl)indolin-2-one | ¹³C NMR | MeOH-d₄ | 178.53, 142.92, 135.42, 127.61, 124.89, 122.65, 107.44, 61.64, 35.96, 34.74 | google.com |

| Hydroxy Methyl Ropinirole | ¹H NMR | DMSO-d6 | Presence of an additional signal at 5.05 ppm (doublet, 2H) compared to Ropinirole. | researchgate.net |

| Hydroxy Methyl Ropinirole | ¹³C NMR | DMSO-d6 | Presence of an additional carbon signal at 62.3 ppm. | researchgate.net |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound (C₁₉H₂₈N₂O), the exact mass can be calculated and compared to the experimentally measured value to confirm its identity. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. sphinxsai.comchimia.ch

Table 2: Computed and Reference Mass Data for this compound and Ropinirole

| Compound | Formula | Property | Value | Reference |

| This compound | C₁₉H₂₈N₂O | Molecular Weight | 300.4 g/mol | nih.gov |

| Exact Mass | 300.220163521 Da | nih.gov | ||

| Monoisotopic Mass | 300.220163521 Da | nih.gov | ||

| Ropinirole | C₁₆H₂₄N₂O | Molecular Weight | 260.37 g/mol | nih.gov |

| Exact Mass | 260.188863393 Da | nih.gov | ||

| [M+H]⁺ | 261.1961 | google.comnih.gov |

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of a selected precursor ion, providing valuable structural information. The fragmentation of this compound is expected to show characteristic losses related to its dipropylaminoethyl side chain, similar to the parent drug, Ropinirole. nih.gov In the analysis of Ropinirole, a key fragment ion is observed at m/z 114.2, corresponding to the dipropylamine (B117675) moiety. nih.gov Another significant fragment for Ropinirole is seen at m/z 261 [M+H]⁺. sphinxsai.comnih.gov For this compound, one would anticipate a precursor ion at m/z 301 [M+H]⁺ and subsequent fragments that could potentially include the loss of the propylidene group or fragmentation of the side chain, likely yielding the Ropinirole fragment at m/z 261. sphinxsai.com

Table 3: Key Mass Spectrometry Transitions for Ropinirole

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Technique | Reference |

| Ropinirole | 261.2 | 114.2 | UHPLC-MS/MS | nih.gov |

| Ropinirole | 261 [M+1] | - | ESI-MS | sphinxsai.com |

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrational modes of specific chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands similar to those of Ropinirole, with additional features from the propylidene group. Key peaks for the Ropinirole structure include C=O stretching of the lactam ring, N-H stretching of the secondary amine, and C=C stretching from the aromatic ring. researchgate.netresearchgate.net The introduction of the propylidene group would add a C=C stretching vibration, the frequency of which would depend on its substitution and conjugation. FT-IR studies have been used effectively to confirm the absence of interactions between Ropinirole and excipients in formulations by observing that the characteristic drug peaks remain unchanged. researchgate.netresearchgate.net Similar principles apply to the identification of impurities. Raman spectroscopy can also serve as a complementary technique, particularly for non-polar bonds like C=C, and is used for in-situ reaction monitoring. americanpharmaceuticalreview.com

Table 4: Characteristic FT-IR Peaks for Ropinirole

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |

| N-H | 3150 | Stretching | researchgate.netresearchgate.net |

| C=O | 1700 | Stretching | researchgate.netresearchgate.net |

| C=C (aromatic) | 1456 | Stretching | researchgate.netresearchgate.net |

| -CH₃ | 1350 | Bending | researchgate.netresearchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, and stereochemistry.

While specific X-ray crystallographic data for this compound is not available in the provided search results, studies on the parent compound, Ropinirole HCl, have utilized wide-angle X-ray diffraction (WAXD) to investigate its crystalline nature, particularly when incorporated into polymeric nanoparticles. researchgate.net Such analyses can differentiate between crystalline and amorphous forms of a drug, which is critical for understanding its physical properties. researchgate.net For a complete structural determination of this compound, single-crystal X-ray diffraction would be required, which would unambiguously confirm its molecular geometry, including the configuration around the propylidene double bond.

Chiral Analysis and Stereochemical Characterization (e.g., E/Z Isomerism)

The introduction of the propylidene group at the 3-position of the indolinone ring in Ropinirole creates a trisubstituted double bond, giving rise to geometric isomerism. This results in the formation of two diastereomers: the (E)-isomer and the (Z)-isomer. This compound is often found as an E/Z mixture. chemicalbook.comclearsynth.com The IUPAC name for the impurity as listed in pharmacopeias is often specific to one isomer, such as (3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one. nih.govsynzeal.com

The separation and quantification of these E/Z isomers are critical for impurity profiling. This typically requires specialized chromatographic methods, such as high-performance liquid chromatography (HPLC). Method development would focus on optimizing the mobile phase and stationary phase to achieve sufficient resolution (typically R ≥1.5) between the two isomer peaks. The distinct stereochemistry of the E and Z isomers can lead to different physical, chemical, and potentially biological properties, making their individual characterization essential.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like Propylidene ropinirole (B1195838), methods such as Density Functional Theory (DFT) would be employed to determine its electronic structure. nih.gov These calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

This information is critical for predicting reactivity and intermolecular interactions. For instance, the MEP map would identify electron-rich (negative potential) and electron-poor (positive potential) regions of Propylidene ropinirole, which are key to understanding how it might interact with amino acid residues in a protein's binding pocket. pnas.org Studies on related dopamine (B1211576) agonists have used quantum calculations to correlate electronic properties with their biological activity, suggesting that the electron-donating or accepting capabilities of a molecule can influence its mechanism of action as an agonist or antagonist. nih.gov

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data) This table is illustrative and based on typical values for similar compounds, as direct data for this compound is unavailable.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and binding orientation |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is not determined by a single static structure but by an ensemble of low-energy conformations. Conformational analysis would be the first step in exploring the molecule's three-dimensional shapes. Subsequently, Molecular Dynamics (MD) simulations would be performed to study its dynamic behavior over time.

MD simulations on dopamine agonists have been instrumental in understanding how these ligands interact with receptors like the dopamine D2 receptor (D2R). nih.govtandfonline.com These simulations model the movements of both the ligand and the protein, providing insights into the stability of the binding pose, the specific interactions that are maintained over time, and how the ligand might induce conformational changes in the receptor, which is the basis of its agonist activity. pnas.orgdiva-portal.org For this compound, an MD simulation would reveal its preferred conformations in an aqueous environment and within a receptor binding site, highlighting the flexibility of the propylidene and dipropylamino groups and their role in receptor interaction. tandfonline.com

Molecular Docking and Binding Mode Predictions at Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com For this compound, the primary biological target would be the dopamine receptors (D2, D3). probes-drugs.org Docking studies on ropinirole and its analogues have consistently shown that the protonated amino group forms a crucial ionic bond with a conserved aspartate residue (Asp114 in D2R) in the binding site. pnas.orgrsc.org

The aromatic indolone core of the molecule typically engages in hydrophobic and pi-pi stacking interactions with aromatic residues in the receptor pocket. The N-propyl groups are predicted to occupy a hydrophobic sub-pocket. The introduction of the propylidene group would alter the molecule's shape and steric profile, potentially leading to new or modified interactions within the binding site. Docking studies would predict these changes and generate a binding affinity score, which estimates the strength of the interaction. tandfonline.commdpi.com Recent studies have also explored ropinirole's interaction with other potential targets like the sigma-1 receptor and N-acetyltransferase 10 (NAT10), where docking has helped elucidate binding modes. tandfonline.comnih.govresearchgate.net

Table 2: Example Docking Scores of Ropinirole Analogues at the D2 Dopamine Receptor Data extracted from studies on ropinirole analogues to illustrate typical binding energy values.

| Compound | Docking Score (kcal/mol) | Key Predicted Interaction | Reference |

| Ropinirole | -7.8 | Ionic bond with Aromatase | mdpi.com |

| Ropinirole | -9.313 | Interaction with Sigma-1 Receptor | tandfonline.com |

| Ropinirole Analogue 12 | Not specified | Interaction with Asp3.49 | rsc.org |

| Homobivalent Ligand 15b | Not specified | Bitopic binding mode | rsc.orgrsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogues

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For this compound, a QSAR model would be built using a dataset of structurally similar ropinirole analogues with known potencies at the dopamine receptor.

The model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to explain the variance in biological activity. gu.se For example, a QSAR study might reveal that increasing the hydrophobicity of the N-alkyl substituent to a certain point increases potency, while further increases are detrimental. These models are valuable for predicting the activity of new, unsynthesized compounds like this compound and for prioritizing which analogues to synthesize for further testing. acs.org

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific mechanistic and biological data on this compound have not yielded sufficient information to populate the requested detailed outline.

This compound is identified in the scientific literature as a process-related impurity and a potential degradation product of ropinirole, a well-documented dopamine agonist. While comprehensive data exists for the in vitro pharmacology and metabolic pathways of ropinirole, specific and distinct data for this compound regarding its receptor binding profile, ligand-target interaction kinetics, structure-activity relationships, and interactions with metabolic enzymes are not available in the public domain.

The provided outline requires in-depth, scientifically accurate content for each section and subsection, including data tables and detailed research findings. Without access to studies that have specifically isolated and characterized the biological activities of this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the generation of a thorough and informative article strictly adhering to the provided outline for this compound is not feasible based on the currently available scientific literature.

Impurity Profiling and Degradation Pathway Elucidation

Identification of Propylidene Ropinirole (B1195838) as a Degradation Product

Propylidene ropinirole, chemically known as (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one, is a recognized impurity of ropinirole. synzeal.comnih.govveeprho.com It is listed as "Ropinirole Impurity C" in the European Pharmacopoeia (EP) and is also acknowledged as a process impurity in the United States Pharmacopeia (USP). synzeal.comuspnf.comsunpasit.go.th The presence of this compound can arise during the synthesis of ropinirole or as a degradant formed during the shelf-life of the drug product. synthinkchemicals.comwatson-int.com Its structure has been confirmed through various analytical techniques, and it is commercially available as a reference standard for analytical testing. chemwhat.com

While some literature has referred to a different compound, 4-[2-(diropylamino) ethyl]-1H-indol-2,3-dione hydrochloride, also as "impurity-C," it is the propylidene derivative that is widely recognized as the official Ropinirole Impurity C. synzeal.com

Forced Degradation Studies: Photolytic, Hydrolytic, and Oxidative Pathways

Forced degradation studies are essential in identifying potential degradation products and understanding the stability of a drug substance under various stress conditions. Ropinirole has been subjected to a range of forced degradation conditions, including exposure to acidic, alkaline, oxidative, and photolytic stress.

While multiple studies have demonstrated that ropinirole degrades under these conditions, leading to the formation of several unspecified degradation products, the explicit identification of this compound as a direct resultant of these specific stress conditions in published literature is limited. These studies typically report the appearance of new peaks in high-performance liquid chromatography (HPLC) or high-performance thin-layer chromatography (HPTLC) analyses, which are then quantified to assess the extent of degradation.

Hydrolytic Degradation: Ropinirole hydrochloride has been shown to be susceptible to hydrolysis under both acidic and alkaline conditions.

Acidic Conditions: In the presence of 3N HCl at 50°C for 6 hours, approximately 50% degradation of ropinirole was observed.

Alkaline Conditions: Degradation is more rapid in basic conditions, with about 50% of ropinirole degrading in 3N NaOH at 50°C in just 60 minutes.

Oxidative Degradation: Ropinirole also degrades under oxidative stress. When heated at 40°C in 10% hydrogen peroxide for 22 hours, a degradation of around 50% was noted.

Photolytic Stability: The stability of ropinirole to light has also been investigated, although specific degradation products from these studies are not always characterized.

The following table summarizes the conditions under which ropinirole has been shown to degrade, though the explicit formation of this compound was not confirmed in these specific studies.

| Stress Condition | Reagent/Parameters | Temperature | Duration | Observed Degradation |

| Acid Hydrolysis | 3N HCl | 50°C | 6 hours | ~50% |

| Alkaline Hydrolysis | 3N NaOH | 50°C | 60 minutes | ~50% |

| Oxidation | 10% H₂O₂ | 40°C | 22 hours | ~50% |

The data in this table is based on general ropinirole degradation studies and does not explicitly confirm the formation of this compound under these conditions.

Reaction Kinetics of Degradation Processes

The kinetics of ropinirole degradation have been investigated under certain conditions, providing insight into the rate at which the drug substance breaks down. One study focusing on the hydrolytic degradation of ropinirole in acidic and alkaline solutions determined that the degradation process follows first-order kinetics.

This finding indicates that the rate of degradation is directly proportional to the concentration of ropinirole. However, the specific reaction kinetics for the formation of this compound from ropinirole have not been detailed in the available scientific literature. Further research is needed to determine the rate constants and activation energies associated with this particular degradation pathway.

Postulated Degradation Mechanisms and Elucidation of Intermediates

The precise mechanism for the formation of this compound as a degradation product of ropinirole has not been extensively elucidated in the scientific literature. The structure of this compound, featuring a propylidene group at the 3-position of the indolinone ring, suggests a complex chemical transformation from the parent ropinirole molecule.

The formation of this impurity could potentially involve reactions with residual solvents or reagents from the manufacturing process, or it could be a result of molecular rearrangement under specific stress conditions. The elucidation of the exact degradation pathway and the identification of any intermediate compounds would require dedicated mechanistic studies utilizing advanced analytical techniques such as mass spectrometry (MS) for tracking molecular weight changes and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation of intermediates. Without such studies, any proposed mechanism would be purely speculative.

Advanced Analytical Methodologies for Chemical Research

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of Ropinirole (B1195838) and its impurities, including Propylidene ropinirole. nih.govresearchgate.net Method development focuses on achieving adequate resolution, sensitivity, and robustness for accurate quantification.

Reversed-phase HPLC (RP-HPLC) is the predominant mode used for the analysis of Ropinirole and its related compounds due to their polarity. ijpbs.comrjptonline.org In RP-HPLC, a nonpolar stationary phase (commonly C8 or C18) is paired with a polar mobile phase, causing more polar compounds to elute earlier.

Numerous RP-HPLC methods have been developed, varying in their specific conditions to optimize the separation of Ropinirole from impurities like this compound (also designated as Ropinirole Impurity C). nih.govnih.gov Key parameters include the choice of the stationary phase, the organic modifier in the mobile phase (typically acetonitrile or methanol), the pH of the aqueous buffer, and the column temperature. ijpbs.comnih.gov For instance, C8 columns have been shown to provide better separation between Ropinirole and certain closely eluting impurities compared to C18 columns. nih.gov Detection is consistently performed using a UV detector, commonly at a wavelength of 250 nm. ijpbs.comijddr.in

Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is less common for this class of compounds but remains a viable option for separating highly polar analytes or isomers that are difficult to resolve by reversed-phase methods.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

|---|---|---|---|---|

| Phenomenex Luna C8 (250 x 4.6 mm, 5 µm) | Potassium phosphate buffer (pH 7.5) : Methanol (25:75 v/v) | 1.0 | 250 | ijpbs.com |

| Hypersil C18 (BDS) (250 x 4.6 mm, 5 µm) | 0.05 M Glacial Acetic Acid (pH 3) : Acetonitrile (50:50 v/v) | 1.0 | 250 | ijddr.inresearchgate.net |

| Phenomenex C8 (250 x 4.6 mm, 5 µm) | 0.1% Orthophosphoric Acid (pH 2.61) : Methanol (50:50 v/v) | 1.2 | 248 | rjptonline.org |

| Acquity UPLC BEH C8 (100 x 2.1 mm, 1.7 µm) | Gradient with Phosphate buffer (pH 2.0) and Acetonitrile/Methanol | - | 250 | nih.gov |

For complex samples containing multiple impurities with a wide range of polarities, gradient elution is superior to isocratic elution. In this technique, the composition of the mobile phase is altered during the chromatographic run to provide a continuous increase in solvent strength, enabling the elution of strongly retained compounds in a reasonable time.

Optimization of the gradient profile is crucial for resolving all potential impurities from the main compound and each other. A study focused on developing an improved Ultra-High-Performance Liquid Chromatography (UHPLC) method for Ropinirole and nine of its process-related impurities, including this compound, utilized a systematic approach to optimize the gradient. nih.gov Critical method parameters such as the gradient slope, column temperature, and the ratio of methanol in the organic mobile phase were fine-tuned to achieve the necessary resolution between all peaks. nih.gov The final optimized method demonstrated baseline separation for all nine impurities. nih.gov

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic) |

|---|---|---|

| 0 | 94.0 | 6.0 |

| 20 | 54.0 | 46.0 |

| 22 | 10.0 | 90.0 |

| 25 | 10.0 | 90.0 |

| 26 | 94.0 | 6.0 |

| 30 | 94.0 | 6.0 |

Capillary Liquid Chromatography (CLC) and Micro-HPLC Applications

Capillary Liquid Chromatography (CLC) and Micro-HPLC are miniaturized versions of conventional HPLC that offer advantages such as significantly lower solvent consumption, reduced sample volume requirements, and potentially higher separation efficiency.

A CLC method was successfully developed for the separation and quantification of Ropinirole and five of its related impurities. nih.gov This method employed a C18 reversed-phase column and an optimized isocratic mobile phase consisting of acetonitrile and an 8.7 mM 2-(N-morpholino)ethanesulfonic acid buffer adjusted to pH 6.0 (55:45, v/v). nih.gov Operating at a very low flow rate of 4 µL/min, the method achieved baseline resolution of all six substances within 25 minutes and was sensitive enough to determine impurities down to a level of 0.06% relative to the main component. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

To achieve the high sensitivity and selectivity required for analyzing compounds in complex biological matrices such as plasma, hyphenated techniques are employed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool that combines the separation capabilities of LC with the mass analysis capabilities of MS/MS.

Several LC-MS/MS methods have been developed for the determination of Ropinirole in human and rat plasma. researchgate.netresearchgate.net These methods typically involve a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interferences. researchgate.netbiotech-asia.org The chromatographic separation is often rapid, using a C18 column and isocratic elution. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and quantification is performed using Multiple Reaction Monitoring (MRM), which provides excellent specificity. For Ropinirole, the characteristic mass transition monitored is m/z 261.2 → 114.2. researchgate.net These methods can achieve a very low limit of quantification, on the order of picograms per milliliter (pg/mL), making them suitable for pharmacokinetic studies. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Sample Matrix | Human Plasma | researchgate.net |

| Sample Preparation | Methyl tert-butyl ether extraction | researchgate.net |

| Column | Acuity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | researchgate.net |

| Mobile Phase | Methanol : 10 mM Ammonium Formate (80:20 v/v) | researchgate.net |

| Ionization | Positive Electrospray (ESI+) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Lower Limit of Quantification | 0.02 µg/L | researchgate.net |

Preparative Chromatography for Compound Isolation

While analytical chromatography focuses on quantification, preparative chromatography is used to isolate and purify specific compounds from a mixture. This technique is essential for obtaining pure reference standards of impurities like this compound, which are required for method validation and toxicological studies. synthinkchemicals.comresearchgate.net

The process involves scaling up an analytical HPLC method. Larger columns with the same stationary phase are used, and mobile phase flow rates are increased to accommodate higher sample loads. researchgate.net Fractions of the eluent are collected, and those containing the target impurity are combined and concentrated. Studies have reported the successful isolation of several Ropinirole impurities from the bulk drug substance using preparative HPLC, allowing for their subsequent structural characterization by spectroscopic techniques like NMR and MS. nih.govresearchgate.netresearchgate.net

Application of Chemometrics in Analytical Method Development

Chemometrics involves the use of mathematical and statistical methods to optimize and interpret chemical data. In the context of analytical method development, approaches like "Analytical Quality by Design" (AQbD) employ chemometric tools to build quality, robustness, and efficiency into the method from the start. nih.gov

An AQbD approach was used to develop a robust UHPLC method for determining Ropinirole and its impurities. nih.gov This study utilized experimental design, a key chemometric tool, to systematically investigate the impact of various method parameters.

Screening Design: A fractional factorial design was initially used to identify the "critical method parameters" that had the most significant effect on the separation.

Optimization Design: A central composite response-surface design was then employed to model the relationships between the critical parameters (column temperature, gradient slope, methanol content) and the critical quality attributes (e.g., resolution between specific impurity pairs). nih.gov

This statistical approach allowed for the definition of a "design space"—a multidimensional region of operational parameters within which the method is proven to perform reliably. This ensures the method's robustness and prevents failures when minor variations in parameters occur. nih.gov

Future Research Directions and Unexplored Scientific Avenues

Design and Synthesis of Novel Propylidene Ropinirole (B1195838) Analogues for Mechanistic Probes

The design and synthesis of novel analogues of Propylidene ropinirole are crucial for developing molecular tools to investigate its mechanism of action. By systematically modifying its chemical structure, researchers can probe the specific interactions between the compound and its biological targets, such as the dopamine (B1211576) D2 receptor.

A primary strategy involves the creation of functionalized congeners , which are analogues with specific chemical groups added to facilitate further studies. rsc.org For instance, incorporating a functionalized amine can serve as a handle for attaching fluorescent labels or radioligands, aiding in receptor binding and visualization studies. rsc.org Another advanced approach is the synthesis of homobivalent ligands . These consist of two this compound-like molecules connected by a spacer of a specific length. rsc.org Research on ropinirole has shown that such bivalent ligands can exhibit significantly greater potency compared to the parent compound. rsc.org The synthesis process for these analogues would likely involve multi-step chemical reactions, starting from precursor molecules. For example, a common starting material in the synthesis of ropinirole analogues is 4-(2-hydroxyethyl)indolin-2-one. rsc.org This could be chemically modified through a series of reactions, including the use of reagents like p-toluenesulfonyl chloride and subsequent reactions with appropriate amines, to build the desired analogue structure. rsc.org

These novel analogues would serve as mechanistic probes to explore structural requirements at the target receptor, potentially revealing insights into bitopic binding modes, where a ligand interacts with both the primary (orthosteric) and a secondary (allosteric) site on the receptor. rsc.org

Table 1: Potency of Ropinirole and its Homobivalent Ligand Analogues (Note: This data is for Ropinirole and serves as a model for potential research on this compound analogues.)

| Compound | Spacer Length (atoms) | Potency (EC50 in nM) | Fold Increase in Potency vs. Ropinirole |

|---|---|---|---|

| Ropinirole | N/A | 304 | 1x |

| Analogue 1 | 22 | 3.9 | ~80x |

| Analogue 2 | 26 | 6.2 | ~50x |

| Analogue 3 | 30 | 14 | ~20x |

This table is based on data from a [35S]GTPγS functional assay for Ropinirole analogues, demonstrating how structural modifications can dramatically increase potency. rsc.org

Advanced Computational Prediction of Interaction Profiles

Computational modeling and in silico techniques are indispensable tools for predicting how this compound and its analogues will interact with biological targets, thereby guiding synthesis efforts and minimizing resource expenditure. nih.govmdpi.com

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique can estimate the binding affinity, represented by parameters like binding free energy (kcal/mol), where lower values typically indicate higher inhibitory activity. researchgate.netmdpi.com For this compound, docking studies would model its interaction with the dopamine D2 and D3 receptors. researchgate.net Such models can reveal key interactions, like hydrogen bonds with specific amino acid residues within the receptor's binding pocket, which are critical for ligand binding and activity. mdpi.com

More advanced computational approaches include protein-protein docking and deep learning models. rsc.orgnih.gov It has been suggested that dopamine D2 receptors may form dimers or oligomers, and computational tools like Rosetta can be used to model these receptor complexes. rsc.org This allows researchers to investigate whether bivalent ligands of this compound might bridge two receptor units or induce specific conformational changes. rsc.org Furthermore, the rise of deep learning in bioinformatics offers new possibilities for predicting protein-protein interactions (PPIs) with greater accuracy, which could help elucidate the broader biological networks affected by this compound. nih.govnih.gov

Table 2: Illustrative Docking Results for Hypothetical this compound Analogues

| Analogue | Target Protein | Binding Free Energy (kcal/mol) | Predicted Interacting Residues |

|---|---|---|---|

| This compound | Dopamine D2 Receptor | -8.5 | Asp114, Ser193, Phe389 |

| Analogue A (Hydroxylated) | Dopamine D2 Receptor | -9.2 | Asp114, Ser193, Tyr408 |

| Analogue B (Extended Chain) | Dopamine D2 Receptor | -8.1 | Asp114, Phe389, His393 |

This table is a hypothetical representation based on principles of molecular docking studies to illustrate how computational predictions can guide the design of new analogues. researchgate.netmdpi.com

Investigation of Environmental and Biological Fate Pathways (Non-Clinical)

Understanding the environmental and biological fate of this compound is essential for assessing its persistence, potential for bioaccumulation, and metabolic pathways.

Environmental Fate: The production and use of related compounds like ropinirole may lead to their release into the environment through various waste streams. nih.gov For this compound, it would be important to investigate its behavior in soil and water. Based on ropinirole, it is expected that this compound would adsorb to suspended solids and sediment in aquatic environments. nih.gov Its potential for bioconcentration in aquatic organisms is predicted to be low. nih.gov Forced degradation studies are a key component of this investigation. Research on ropinirole has shown it degrades under various stress conditions, including oxidative, UV, thermal, and hydrolytic (both acidic and alkaline) conditions. researchgate.netresearchgate.netnih.gov Such studies would identify the degradation products of this compound and determine its stability in different environmental compartments. researchgate.netnih.gov

Table 3: Ropinirole Degradation Under Stress Conditions (Note: This data for Ropinirole illustrates the types of pathways to be investigated for this compound.)

| Stress Condition | % Recovery of Parent Drug | Number of Degradation Products |

|---|---|---|

| Acidic (1 N HCl) | 89.56% | 2 |

| Alkaline (1 N NaOH) | 64.38% | 4 |

| Oxidative (30% H2O2) | 93.03% | 2 |

| Thermal (100°C) | 93.03% | 2 |

| Neutral Hydrolysis | 89.05% | 4 |

This table summarizes findings from forced degradation studies on Ropinirole, indicating its relative instability under alkaline conditions. researchgate.net

Biological Fate (Non-Clinical): In non-clinical studies involving animal models, ropinirole is extensively metabolized. nih.gov The primary metabolic pathways are species-dependent but generally include N-depropylation (the removal of a propyl group) and hydroxylation of the aromatic ring to form metabolites like 7-hydroxy ropinirole. nih.gov These metabolites are often further processed through glucuronidation before being excreted, primarily via the kidneys. nih.gov A similar comprehensive investigation would be necessary for this compound to identify its major metabolites and clearance pathways in preclinical models. This would involve administering the compound to animal models and analyzing biological samples (plasma, urine, feces) to identify and quantify the parent compound and its metabolites. nih.gov

Development of High-Throughput Screening (HTS) Methodologies for Related Chemical Entities

The HTS process involves several key stages: assay development, compound library screening, and data analysis. nih.govnih.gov For this compound-related entities, a primary target for assay development would be the dopamine D2/D3 receptors. A cell-based assay could be designed using cells engineered to express these receptors. The assay readout could be based on fluorescence or luminescence, measuring a downstream signaling event that occurs upon receptor activation. nih.gov

Table 4: Key Components of a Hypothetical HTS Assay for this compound-like Activity

| Component | Description | Example |

|---|---|---|

| Assay Type | The biological system used for screening. | Cell-based assay using HEK293 cells expressing human dopamine D2 receptors. |

| Target | The specific biological molecule or pathway being modulated. | Dopamine D2 receptor activation. |

| Compound Library | The collection of chemical compounds to be tested. | A library of 100,000 diverse small molecules. |

| Readout | The method of detecting the biological effect. | Luminescence-based measurement of intracellular cyclic AMP (cAMP) levels. |

| Positive Control | A known active compound to validate the assay. | Ropinirole or this compound. |

| Negative Control | An inactive substance to establish a baseline. | DMSO (vehicle). |

This table outlines the essential elements for designing a high-throughput screening campaign to discover novel chemical entities with activity similar to this compound.

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing the pharmacokinetic (PK) profile of propylidene ropinirole in preclinical models?

- Methodological Answer : Utilize longitudinal PK studies with serial plasma sampling to monitor drug concentration over time. For example, in primate models, implants showed peak plasma levels at ~14 days post-administration, with sustained release comparable to oral formulations during days 11–46 . Employ liquid chromatography (e.g., RP-HPLC) for precise quantification, ensuring validation per ICH guidelines (e.g., stability-indicating methods with <2% coefficient of variation) . Include control groups (e.g., placebo implants) and statistical models (e.g., ANOVA for group-week interactions) to evaluate significance .

Q. How should stability testing be designed for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines. Parameters include temperature (25°C ± 2°C, 40°C ± 2°C), humidity (75% ± 5%), and light exposure. Analyze degradation products via validated RP-HPLC methods, ensuring specificity for the parent compound and major metabolites. Report recovery rates (ideally >98%) and precision metrics (e.g., %RSD <2%) .

Q. What are the essential components of a research proposal for in vivo efficacy studies of this compound?

- Methodological Answer : Define clear objectives using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population (P) : Non-human primates with induced Parkinsonian symptoms.

- Intervention (I) : this compound implants vs. oral ropinirole.

- Outcome (O) : Clinical Rating Score (CRS) changes over 8 weeks.

Use NIH preclinical reporting standards for transparency, including detailed protocols for randomization, blinding, and data retention .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different experimental models?

- Methodological Answer : Apply meta-analytical frameworks to compare outcomes (e.g., CRS scores, PK profiles) between species (primates vs. rodents) or administration routes (implant vs. oral). Use heterogeneity tests (e.g., I² statistic) to identify confounding variables (e.g., metabolic differences, implant degradation rates). Validate findings through replication studies with standardized protocols (e.g., identical CRS scales, sampling intervals) .

Q. What statistical approaches are optimal for analyzing longitudinal data in this compound trials?

- Methodological Answer : Implement mixed-effects models to account for repeated measures and individual variability. For example, a significant week-by-group interaction (F = 1.796, p < 0.05) in CRS scores was detected using pooled mean squares . Supplement with survival analysis for time-to-event outcomes (e.g., duration of therapeutic effect) and Bonferroni corrections for multiple comparisons.

Q. How should researchers design a study to evaluate the neuroprotective mechanisms of this compound beyond dopamine agonism?

- Methodological Answer : Use a multi-omics approach:

- Transcriptomics : RNA sequencing of substantia nigra tissue post-treatment.

- Proteomics : LC-MS/MS to identify differentially expressed proteins (e.g., BDNF, GDNF).

- Metabolomics : NMR spectroscopy for neurotransmitter flux analysis.

Integrate data via pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and validate hypotheses using CRISPR/Cas9 knockouts in cell models .

Data Presentation and Replication Guidelines

Q. What metadata standards are critical for sharing this compound research data?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include:

- Experimental Conditions : Species, dosage, administration route, storage protocols.

- Analytical Parameters : HPLC column type, mobile phase composition, detection wavelength.

- Statistical Code : R/Python scripts for mixed-effects models uploaded to repositories like GitHub.

Reference NIH guidelines for preclinical data .

Tables for Key Findings

| Study Parameter | This compound Implant | Oral Ropinirole | Statistical Significance |

|---|---|---|---|

| Peak Plasma Concentration | Day 14 | Day 1 | p < 0.001 |

| CRS Score Improvement (Week 4) | +3.2 (±0.8) | +0.5 (±0.3) | F = 1.796, p < 0.05 |

| Stability (% Recovery at 40°C) | 98.5% | N/A | %RSD = 1.2 |

Data synthesized from primate PK studies and stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.